N-(1-adamantyl)acrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-adamantyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMWGMSOKDCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968299 | |
| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19026-83-6, 5354-87-0 | |
| Record name | NSC169441 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC140711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of N 1 Adamantyl Acrylamide
Conventional Synthetic Routes to N-(1-adamantyl)acrylamide
The most common and direct method for synthesizing this compound involves the reaction of 1-adamantylamine with acryloyl chloride. This approach is a classic example of amidation.
Amidation Reactions of 1-Adamantylamine with Acryloyl Chloride
The synthesis of this compound is conventionally performed through the acylation of 1-adamantylamine. core.ac.uk In this reaction, 1-adamantylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct formed during the reaction. rsc.org The use of a solvent like dry tetrahydrofuran (B95107) (THF) is common to dissolve the reactants. rsc.org
The general reaction is as follows: 1-Adamantylamine + Acryloyl Chloride → this compound + Triethylamine Hydrochloride
Optimization of Reaction Parameters and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and purification methods.
For instance, one procedure involves dissolving 1-adamantylamine and triethylamine in dry THF and cooling the solution on an ice bath. Acryloyl chloride is then added dropwise to the cooled solution, and the mixture is stirred for several hours. rsc.org Maintaining a low temperature helps to control the reactivity of acryloyl chloride and minimize side reactions. After the reaction is complete, the precipitated triethylamine hydrochloride is removed by filtration. rsc.org The final product is then isolated from the supernatant and purified, often by recrystallization from a suitable solvent like chloroform (B151607) or by column chromatography. rsc.org
Interactive Data Table: Synthesis of this compound via Amidation
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Purification | Yield |
| 1-Adamantylamine | Acryloyl Chloride | Triethylamine | Tetrahydrofuran (THF) | 4 hours | Recrystallization (Chloroform) | 83% |
| 1-Adamantylamine | Acryloyl Chloride | Triethylamine | Tetrahydrofuran (THF) | 4 hours | Column Chromatography (Hexane/Ethyl Acetate) | 77% rsc.org |
Alternative Synthetic Approaches for Adamantyl-Containing Acrylamides and Related Amides
Beyond the conventional amidation route, other synthetic strategies have been developed for preparing adamantyl-containing amides, which can be adapted for the synthesis of this compound or its analogues.
Ritter-Type Reactions for Adamantylacetamide Analogues
The Ritter reaction provides a versatile method for the synthesis of N-alkyl amides from nitriles and a source of a carbocation. wikipedia.org This reaction can be applied to produce adamantylated amides. sciforum.netmdpi.com In this context, an adamantyl cation is generated from a precursor like 1-adamantanol (B105290) in the presence of a strong acid. google.com This cation then reacts with a nitrile (R-C≡N) to form a nitrilium ion, which upon hydrolysis, yields the corresponding N-(1-adamantyl)amide. wikipedia.org
Various catalysts and reaction conditions have been explored for the Ritter reaction to synthesize adamantylated amides, including the use of strong acids like sulfuric acid, as well as Lewis acids and other catalytic systems. sciforum.netmdpi.comgoogle.com For example, N-(adamantan-1-yl)acetamide has been synthesized with an 85% yield by reacting 1-adamantanol with acetonitrile (B52724) in the presence of trifluoroacetic acid. google.com More recently, a method using Ca(OTf)₂ and Bu₄NHF₆ in the presence of water at 140°C has been reported to produce N-(adamantan-1-yl)acrylamide with a 92% yield. google.com
Aluminum Triflate-Catalyzed Adamantylation of N-Nucleophiles
An efficient method for the N-adamantylation of various N-nucleophiles, including primary carboxamides, has been developed using aluminum triflate (Al(OTf)₃) as a catalyst. sciforum.netmdpi.comresearchgate.net This approach involves the reaction of 1-adamantanol with an amide in the presence of a catalytic amount of aluminum triflate in a solvent like nitromethane. sciforum.netmdpi.com The reaction typically requires heating to proceed effectively. mdpi.com This method has been shown to produce N-adamantylated products in good yields and offers an alternative to methods that use stoichiometric amounts of strong acids. sciforum.netmdpi.com For example, the adamantylation of acetamide (B32628) using this method resulted in a 72% yield of N-(1-adamantyl)acetamide. mdpi.com The synthesis of this compound itself via this catalytic system has been reported with a 73% yield. sciforum.net
Considerations for Sustainable Synthesis and Process Efficiency
Efforts towards developing more sustainable and efficient synthetic processes are ongoing in chemical manufacturing. For the synthesis of this compound and related compounds, this includes exploring greener solvents, catalysts, and reaction conditions.
One approach involves the use of water as a green solvent for amidation reactions, potentially reducing the reliance on volatile organic solvents. researchgate.net Additionally, the development of recyclable and highly efficient catalysts, such as heteropoly acids, is an area of active research. researchgate.net These catalysts can offer advantages in terms of ease of separation and reuse, contributing to a more sustainable process. researchgate.net The Ritter reaction has also been explored under greener conditions, for instance, using microwave assistance and Ca(II)-catalysis for the synthesis of amides. sciforum.net
The efficiency of the synthesis can also be improved by optimizing reaction parameters to reduce reaction times and energy consumption, as well as by minimizing waste generation through high-yield reactions and effective purification techniques. The use of catalytic systems like aluminum triflate, which can be used in small molar percentages, represents a step towards more efficient and atom-economical processes compared to stoichiometric reagents. sciforum.netmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, offering profound insights into its structural framework. For N-(1-adamantyl)acrylamide, both proton (¹H) and carbon-13 (¹³C) NMR studies are pivotal in assigning the specific resonances to the adamantyl and acrylamide (B121943) moieties.
Proton Nuclear Magnetic Resonance (¹H NMR) Signatures
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the adamantyl cage and the vinyl group of the acrylamide functionality. The adamantyl group, with its rigid and symmetrical structure, typically displays three sets of proton signals. The six equivalent methine protons (CH) at the bridgehead positions resonate as a broad singlet, while the twelve equivalent methylene (B1212753) protons (CH₂) appear as another distinct signal. The protons of the acrylamide group, specifically the vinyl protons, exhibit characteristic splitting patterns due to spin-spin coupling. The geminal, cis, and trans couplings between these protons give rise to a complex multiplet in the olefinic region of the spectrum. The amide proton (NH) usually appears as a broad singlet, and its chemical shift can be influenced by solvent and temperature.
Interactive Data Table: ¹H NMR Chemical Shift Ranges for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| Adamantyl CH | 1.80 - 2.10 | br s |
| Adamantyl CH₂ | 1.60 - 1.80 | br s |
| Vinyl CH=CH₂ (trans) | 6.20 - 6.40 | dd |
| Vinyl CH=CH₂ (cis) | 6.00 - 6.20 | dd |
| Vinyl CH=CH₂ | 5.50 - 5.70 | dd |
| Amide NH | 7.50 - 8.50 | br s |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Features
The ¹³C NMR spectrum of this compound provides complementary information, revealing the carbon skeleton of the molecule. The adamantyl group shows four distinct carbon signals corresponding to the quaternary carbon, the four equivalent methine carbons, and the six equivalent methylene carbons. The acrylamide moiety exhibits signals for the carbonyl carbon and the two vinyl carbons. The chemical shift of the carbonyl carbon is particularly informative, appearing in the downfield region typical for amide carbonyls.
Interactive Data Table: ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Chemical Shift (ppm) |
| Adamantyl C (quaternary) | 50 - 55 |
| Adamantyl CH | 40 - 45 |
| Adamantyl CH₂ | 35 - 40 |
| Adamantyl CH₂ | 29 - 34 |
| Carbonyl C=O | 165 - 170 |
| Vinyl CH=CH₂ | 130 - 135 |
| Vinyl CH=CH₂ | 125 - 130 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared Spectroscopy (IR) for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum displays prominent absorption bands that confirm the presence of the amide and vinyl functionalities. A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration of the amide group typically appears as a sharp peak around 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is observed in the 1510-1570 cm⁻¹ region. The presence of the vinyl group is confirmed by C=C stretching vibrations around 1620-1640 cm⁻¹ and C-H stretching vibrations of the sp² hybridized carbons above 3000 cm⁻¹. The characteristic C-H stretching and bending vibrations of the adamantyl group's saturated hydrocarbon framework are also observable in the fingerprint region of the spectrum.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3500 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1570 |
| C=C (Vinyl) | Stretching | 1620 - 1640 |
| =C-H (Vinyl) | Stretching | > 3000 |
| C-H (Adamantyl) | Stretching | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The mass spectrum typically shows a prominent molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The high-resolution mass spectrum can be used to confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum offers valuable structural insights. A characteristic fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the stable adamantyl cation, which is often observed as the base peak in the spectrum due to its high stability. Other significant fragments may arise from the loss of the acryloyl group or further fragmentation of the adamantyl cage.
Interactive Data Table: Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 205 | [M]⁺ (Molecular Ion) |
| 135 | [Adamantyl]⁺ |
| 70 | [Acryloyl]⁺ |
Spectroscopic Investigations for Supramolecular Complex Characterization
The adamantyl group is a well-known guest moiety in supramolecular chemistry, readily forming inclusion complexes with various host molecules such as cyclodextrins and cucurbiturils. Spectroscopic techniques are invaluable for studying the formation and stoichiometry of these host-guest complexes involving this compound.
Determination of Host-Guest Complex Stoichiometry
NMR spectroscopy is a primary tool for determining the stoichiometry of host-guest complexes. Upon complexation, the chemical shifts of the protons on both the host and the guest molecules are expected to change. By monitoring these changes in a series of NMR titrations, where the concentration of one component is varied while the other is kept constant, a binding isotherm can be constructed. The analysis of this isotherm allows for the determination of the association constant and the stoichiometry of the complex. For instance, adamantane (B196018) derivatives are known to form stable 1:1 inclusion complexes with β-cyclodextrin. nih.gov Similarly, cucurbit[n]uril hosts can also encapsulate adamantane derivatives, and the stoichiometry can be determined using similar NMR titration methods. nih.gov
Quantification of Complex Formation Constants
The quantification of complex formation constants (K) is crucial for understanding the stability and thermodynamics of supramolecular assemblies involving this compound. The adamantyl moiety is well-known for its ability to form stable host-guest complexes, particularly with cyclodextrins, due to its suitable size and hydrophobic nature which allow it to fit snugly within the cyclodextrin (B1172386) cavity. The primary techniques employed to determine these constants for adamantane derivatives are Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
While specific studies quantifying the complex formation constants for this compound were not identified in the reviewed literature, extensive research on structurally analogous compounds provides significant insight into the expected thermodynamic behavior. These analogues, which feature an adamantyl group connected to a polymer backbone via an amide linkage, serve as excellent models for understanding the binding characteristics.
Detailed research findings from studies on these related systems, particularly involving complexation with β-cyclodextrin derivatives, have been established. Isothermal Titration Calorimetry (ITC) is a powerful method that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (K), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment nih.govmalvernpanalytical.com.
One key study investigated the complexation between a poly(acrylate) randomly substituted with 6A-(2-aminoethyl)amino-6A-deoxy-6A-β-cyclodextrin (PAAβ-CDen) and various poly(acrylates) substituted with adamantyl-amido guests nih.govnih.gov. The adamantyl guests included 1-(2-aminoethyl)amidoadamantyl (ADen), 1-(6-aminohexyl)amidoadamantyl (ADhn), and 1-(12-aminododecyl)amidoadamantyl (ADddn). The thermodynamic parameters for the host-guest complexation were quantified using ITC, and the results are summarized in Table 1.
The data show that the formation of these host-guest complexes is primarily enthalpy-driven, as indicated by the large negative ΔH values, which is characteristic of the strong van der Waals interactions and hydrogen bonding established upon inclusion of the adamantyl group within the cyclodextrin cavity. The complexation constant, K, is on the order of 10⁵ M⁻¹, signifying a high-affinity interaction nih.gov.
| Guest Polymer | K (10⁵ dm³ mol⁻¹) | ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) | N (Stoichiometry) |
|---|---|---|---|---|
| PAAADen | 2.50 (± 0.23) | -45.2 (± 0.6) | -14.7 (± 0.7) | 0.78 (± 0.01) |
| PAAADhn | 2.96 (± 0.17) | -46.7 (± 0.4) | -15.6 (± 0.5) | 0.74 (± 0.01) |
| PAAADddn | 2.12 (± 0.12) | -57.0 (± 0.5) | -26.9 (± 0.6) | 1.45 (± 0.01) |
Further studies using ITC on other adamantane derivatives, such as 1-adamantanecarboxylic acid (adm-1-COOH), also demonstrate high binding affinity to β-cyclodextrin. For the 1:1 inclusion complex of adm-1-COOH with β-CD, the apparent binding constant (K) was determined to be 7.7 × 10⁴ M⁻¹, with a large enthalpy change (ΔH) of -8894 cal·mol⁻¹ and a small entropy change (TΔS) of -2225 cal·mol⁻¹ at 25 °C mdpi.com. These findings corroborate the strong, enthalpically driven complexation of the adamantane cage.
NMR titration is another key technique used to determine association constants. By monitoring the chemical shift changes of the host or guest protons upon addition of the binding partner, a binding isotherm can be constructed and fitted to a suitable binding model to calculate the association constant nih.gov. For adamantane-cyclodextrin systems, the protons of the adamantyl group located inside the cyclodextrin cavity typically show the most significant downfield shifts, providing direct evidence of inclusion complex formation mdpi.com.
Polymerization Chemistry of N 1 Adamantyl Acrylamide
Homopolymerization Mechanisms of N-(1-adamantyl)acrylamide
The synthesis of polymers from this compound involves various homopolymerization mechanisms, each offering distinct control over the final polymer's properties. The bulky and rigid adamantyl group significantly influences the polymerization behavior compared to simpler acrylamides.
Free Radical Polymerization Kinetics
Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers, including this compound. The process involves three main steps: initiation, propagation, and termination. The kinetics of this process are notably affected by the presence of the adamantyl moiety.
Research on structurally similar monomers, such as adamantyl methacrylates, provides insight into the kinetic behavior. The introduction of a bulky adamantyl group has been shown to decrease the termination rate constant (kt). This reduction is attributed to the significant steric hindrance imposed by the adamantyl cage, which impedes the bimolecular termination reactions between two growing polymer chains.
Table 1: Conceptual Kinetic Parameters in Free Radical Polymerization
| Parameter | Standard Acrylamide (B121943) (e.g., N-isopropylacrylamide) | This compound (Inferred) | Rationale |
|---|---|---|---|
| Termination Rate Constant (kt) | Standard | Lower | Steric hindrance from the bulky adamantyl group impedes chain termination. acs.org |
| Propagation Rate Constant (kp) | Standard | Potentially Lower | Steric hindrance might slightly reduce the rate of monomer addition. acs.org |
Controlled/Living Polymerization Techniques (e.g., Anionic Polymerization, SET-LRP)
To achieve better control over molecular weight, molecular weight distribution (polydispersity index, PDI), and polymer architecture, controlled/living polymerization techniques are employed.
Anionic Polymerization: Living anionic polymerization is a powerful method for producing well-defined polymers, but it can be challenging for acrylate (B77674) and acrylamide monomers due to side reactions like intramolecular backbiting. researchgate.netosti.gov However, for adamantyl-containing acrylates, successful living anionic polymerization has been achieved. By using specific initiating systems, such as diphenylmethylpotassium (DPMK) with diethylzinc (B1219324) (Et2Zn) as a ligand in tetrahydrofuran (B95107) (THF) at -78 °C, poly(1-adamantyl acrylate) has been synthesized with predictable molecular weights and narrow PDIs (around 1.10). researchgate.netosti.gov The bulky adamantyl group can provide steric hindrance that helps to suppress some of the intrinsic side reactions that typically disrupt the living nature of acrylate polymerization. acs.org
Single Electron Transfer-Living Radical Polymerization (SET-LRP): SET-LRP is a robust controlled radical polymerization method that has been successfully applied to a wide range of monomers, including acrylamides. acs.org This technique often utilizes a copper(0) catalyst (Cu(0)) and a ligand, such as tris(2-(dimethylamino)ethyl)amine (Me6-TREN), in various solvents. The copolymerization of N-isopropylacrylamide with adamantyl acrylate has been successfully performed using surface-initiated SET-LRP with a Cu(I)Cl/Me6-TREN catalyst system, demonstrating the compatibility of adamantyl-functionalized monomers with this technique. scienomics.comacs.orgnu.edu.kz SET-LRP offers excellent control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights and low dispersity. rsc.org
Table 2: Controlled Polymerization Techniques for Adamantyl-Containing (Acryl)amides
| Technique | Initiator/Catalyst System | Key Features | Outcome |
|---|---|---|---|
| Anionic Polymerization | Diphenylmethylpotassium/Diethylzinc (DPMK/Et2Zn) researchgate.netosti.gov | Requires high vacuum techniques and low temperatures (-78 °C). | Well-defined polymers with predictable Mn and low PDI (~1.10). researchgate.netosti.gov |
| SET-LRP | Cu(0) or Cu(I) species with a ligand (e.g., Me6-TREN) scienomics.comacs.org | Robust and tolerant to various functional groups. | Controlled molecular weight and narrow molecular weight distribution. scienomics.comacs.org |
Copolymerization Strategies Involving this compound
Copolymerization of this compound with other monomers is a key strategy to tailor the properties of the final material, combining the unique characteristics of the adamantyl group with the functionalities of comonomers.
Integration with Hydrophilic Monomers (e.g., N-isopropylacrylamide, N,N-dimethylacrylamide)
The hydrophobic and rigid nature of the adamantyl group can be balanced by copolymerizing it with hydrophilic monomers to create amphiphilic materials with tunable properties.
N-isopropylacrylamide (NIPAM): NIPAM is a well-known thermoresponsive monomer, and its polymer, PNIPAM, exhibits a lower critical solution temperature (LCST) around 32°C in water. nih.gov Copolymerization of this compound or related adamantyl methacrylates with NIPAM significantly impacts these properties. The incorporation of the hydrophobic adamantyl moiety into the PNIPAM network has been shown to decrease the volume phase transition temperature (VPTT) of the resulting hydrogel. researchgate.net Furthermore, the rigidity and bulkiness of the adamantyl group can substantially enhance the mechanical strength and effective crosslinking density of the hydrogels. researchgate.net
N,N-dimethylacrylamide (DMAAm): DMAAm is a highly hydrophilic and water-soluble monomer. It can be used as a liquid comonomer to facilitate the bulk polymerization of solid, functional monomers like adamantyl-containing acrylamides. researchgate.net In such systems, DMAAm acts as both a reactive solvent and a comonomer, allowing for the creation of supramolecular materials without the need for traditional solvents, which is advantageous for applications like coatings. researchgate.net
Copolymerization with Functionalized Monomers (e.g., Vinylsulfonamide, Methacrylates)
To introduce specific functionalities for advanced applications, this compound can be copolymerized with monomers bearing distinct chemical groups.
Vinylsulfonamide and Methacrylates: A notable example is the free radical copolymerization of N-(1-adamantyl)vinylsulfonamide with 2-(2-methyl)adamantyl methacrylate (B99206). researchgate.netacs.org This type of copolymerization, typically initiated by α,α'-azobisisobutyronitrile (AIBN) in a solvent like THF, is used to develop advanced materials for applications such as 193 nm photoresists in microlithography. researchgate.net In this context, the adamantyl groups provide etch resistance and influence solubility, while the vinylsulfonamide component can enhance properties like transparency and adhesion. researchgate.net
Influence of Adamantyl Moiety on Polymerization Behavior and Kinetics
The adamantyl group exerts a profound influence on both the polymerization process and the properties of the resulting polymers due to its unique structural characteristics.
Chain Stiffness and Mobility: The rigidity of the adamantyl group, when incorporated as a pendant group, restricts the rotational freedom of the polymer backbone. researchgate.net This reduced main-chain mobility leads to polymers with exceptionally high glass transition temperatures (Tg) and enhanced thermal stability compared to polymers with more flexible side chains. researchgate.netresearchgate.net
Diffusion-Controlled Regime: The presence of the rigid adamantane (B196018) fragment can cause the polymerization to transition from a kinetically controlled to a diffusion-controlled regime at earlier stages of the reaction. researchgate.net This is because the segmental mobility of the growing polymer network is reduced more quickly, hindering the diffusion of reactants. researchgate.net
Lipophilicity: The adamantyl group is highly lipophilic (hydrophobic). nih.gov This characteristic influences the solubility of both the monomer and the resulting polymer, making it a valuable component for creating amphiphilic copolymers when combined with hydrophilic monomers. nih.gov
| Lipophilicity | Affects monomer solubility and choice of polymerization solvent. researchgate.net | Imparts hydrophobicity; enables creation of amphiphilic copolymers. nih.gov |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-isopropylacrylamide | NIPAM |
| N,N-dimethylacrylamide | DMAAm |
| N-(1-adamantyl)vinylsulfonamide | VnSAAd |
| 2-(2-methyl)adamantyl methacrylate | MAdMA |
| Adamantyl methacrylate | AdMA |
| Tetrahydrofuran | THF |
| α,α'-Azobisisobutyronitrile | AIBN |
| Diphenylmethylpotassium | DPMK |
| Diethylzinc | Et2Zn |
| Copper(I) chloride | Cu(I)Cl |
Synthesis of this compound-based Block Copolymers
The synthesis of block copolymers incorporating this compound (AdAm) is primarily achieved through controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the sequential addition of different monomer units, leading to the formation of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions.
Living anionic polymerization has also been successfully employed for the synthesis of block copolymers containing adamantyl-functionalized monomers, such as poly(1-adamantyl acrylate) osti.govresearchgate.net. While not directly involving AdAm, this demonstrates the feasibility of living polymerization techniques for incorporating bulky adamantyl groups into polymer chains. The synthesis of poly(1-adamantyl acrylate)-b-poly(methyl methacrylate) (PAdA-b-PMMA) block copolymers with no residual PAdA homopolymer highlights the living nature of the polymerization researchgate.net.
RAFT polymerization is a versatile method compatible with a wide range of monomers, including functional ones, making it suitable for creating block copolymers with diverse properties cmu.edu. The general strategy involves the synthesis of a macro-chain transfer agent (macro-CTA) from the first monomer, which is then used to initiate the polymerization of the second monomer. For instance, a poly(this compound) macro-CTA can be synthesized first and subsequently chain-extended with a different acrylamide or acrylate monomer to form a diblock copolymer. The choice of RAFT agent is crucial for controlling the polymerization of acrylamide-based monomers rsc.org.
ATRP is another powerful technique for synthesizing block copolymers. It has been used to prepare block copolymers of various acrylamide derivatives nih.govresearchgate.net. For example, a series of block copolymers of acrylamide and N-isopropylacrylamide have been prepared via ATRP in water researchgate.net. The synthesis of this compound-based block copolymers via ATRP would involve the use of a suitable initiator and a transition metal catalyst, typically copper-based, to control the polymerization process. Metal-free ATRP has also been developed for the synthesis of block copolymers containing poly(N-isopropylacrylamide) and poly(tert-butyl methacrylate) blocks newiridium.com.
Below is a table summarizing representative examples of block copolymers containing adamantyl-functionalized monomers synthesized via living/controlled polymerization techniques.
Table 1: Examples of Adamantyl-Containing Block Copolymers
| Block Copolymer | Polymerization Method | Reference |
|---|---|---|
| Poly(1-adamantyl acrylate)-b-poly(methyl methacrylate) | Living Anionic Polymerization | researchgate.net |
| Polystyrene-b-poly(3-hydroxy-1-methacryloyloxyadamantane) | RAFT Polymerization | researcher.life |
| Poly(N-isopropylacrylamide)-b-poly(tert-butyl methacrylate) (with adamantyl end-groups) | Metal-Free ATRP | newiridium.com |
Supramolecular Polymerization and Self-Assembly Processes
The bulky and hydrophobic adamantyl group of this compound plays a crucial role in driving supramolecular polymerization and self-assembly processes. These processes are governed by non-covalent interactions, such as host-guest interactions and hydrophobic effects.
Formation of Supramolecular Polymer Gels and Networks
Supramolecular polymer gels and networks based on adamantane-containing polymers are often formed through host-guest interactions with cyclodextrins (CDs). The adamantyl group acts as a guest that can form stable inclusion complexes with the hydrophobic cavity of CD hosts, which can be incorporated into another polymer chain or be present as free molecules.
When polymers bearing adamantyl side groups are mixed with polymers containing CD moieties, the formation of numerous adamantyl-CD inclusion complexes acts as physical crosslinks, leading to the formation of a three-dimensional supramolecular network and subsequent gelation. The mechanical properties of these hydrogels can be tuned by varying the concentration of the adamantane-functionalized polymer rsc.org.
The formation of these networks is reversible and can be influenced by external stimuli such as temperature or the addition of competitive guest molecules that displace the adamantyl groups from the CD cavities, leading to the disintegration of the gel. This stimuli-responsive behavior is a key feature of supramolecular gels.
Facile preparation of self-assembled hydrogels from a cyclodextrin (B1172386) polymer and an adamantane-modified poly(acrylic acid) has been demonstrated, where the host-guest interactions are the main driving force for gel formation rsc.org. These hydrogels exhibit an interconnected three-dimensional porous network structure.
Construction of Supramolecular Hyperbranched Polymers
Supramolecular hyperbranched polymers can be constructed from polymeric building blocks containing adamantyl and cyclodextrin moieties. A well-defined polymeric AB2 building unit, for example, can be synthesized to contain one adamantyl group (A) and two β-cyclodextrin groups (B2) at the chain terminals ustc.edu.cnsemanticscholar.org.
In an aqueous solution, these AB2-type polymers can self-assemble through the specific host-guest recognition between the adamantyl and β-cyclodextrin moieties of different polymer chains. This intermolecular association leads to the formation of a hyperbranched supramolecular structure. The synthesis of the polymeric building block can be achieved by combining ATRP for the polymer backbone synthesis with subsequent "click" reactions to introduce the terminal adamantyl and cyclodextrin functionalities ustc.edu.cn.
The formation of these supramolecular hyperbranched polymers has been confirmed by various techniques, including 2D NOESY NMR, viscometry, and static laser light scattering ustc.edu.cn. These materials can also exhibit thermoresponsive properties when a thermoresponsive polymer, such as poly(N-isopropylacrylamide), is used as the backbone ustc.edu.cnsemanticscholar.org.
Formation of Supramolecular Single-Chain Polymeric Nanoparticles
The concept of single-chain polymeric nanoparticles (SCPNs) involves the intramolecular collapse or folding of a single polymer chain into a compact nanostructure nih.govpalmanslab.nl. The hydrophobic and bulky nature of the adamantyl group makes this compound a suitable monomer for incorporation into copolymers designed to form SCPNs in aqueous solutions.
In a pioneering work, copolymers of a hydrophilic monomer, 2-acrylamido-2-methyl-1-propanesulfonate (AMPS), with hydrophobic monomers including this compound were synthesized chinesechemsoc.org. These copolymers, containing pendant adamantyl groups, demonstrated a strong tendency to collapse intramolecularly in water over a wide range of concentrations, forming SCPNs chinesechemsoc.org. This collapse is driven by the hydrophobic interactions of the adamantyl groups seeking to minimize their contact with the aqueous environment.
The formation of these nanoparticles is a dynamic and reversible process. The collapsed structures can be unfolded by changing the solvent conditions, for instance, by adding an organic solvent like methanol (B129727) or by increasing the temperature, which disrupts the hydrophobic interactions chinesechemsoc.org. The general strategy for synthesizing SCPNs involves the collapse of a single polymer chain and stabilization of the resulting nanoparticle through intramolecular interactions nih.gov.
Supramolecular Chemistry and Host Guest Interactions of N 1 Adamantyl Acrylamide Derivatives
Inclusion Complexation with Cyclodextrins
Cyclodextrins (CDs) are a family of cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, making them ideal hosts for hydrophobic guest molecules like the adamantyl group in aqueous solutions. nih.govnih.gov The most common forms are α-, β-, and γ-cyclodextrin, composed of six, seven, and eight glucose units, respectively. nih.govnih.gov
The interaction between N-(1-adamantyl)acrylamide and β-cyclodextrin (β-CD) is a well-established example of host-guest complexation. researchgate.netsav.sk The adamantyl group of this compound fits snugly within the hydrophobic cavity of the β-CD molecule. sav.sk This inclusion is driven by favorable non-covalent interactions, leading to the formation of a stable supramolecular complex.
Statistically methylated-β-cyclodextrin (Me-β-CD) has also been shown to form a water-soluble inclusion complex with this compound. nih.govsigmaaldrich.com This complex formation is a key step in a synthesis procedure for creating highly crosslinked macroporous amphiphilic monolithic stationary phases for capillary electrochromatography. nih.gov The methylation of β-CD can influence its solubility and binding characteristics. One study reported that this compound forms an extremely strong water-soluble inclusion complex with Me-β-CD. nih.gov
The complexation of this compound with these cyclodextrins allows for the solubilization of the otherwise hydrophobic monomer in aqueous media, which is crucial for certain polymerization reactions. nih.govresearchgate.netresearchgate.net
The formation of the inclusion complex between the adamantyl group and the cyclodextrin (B1172386) cavity is primarily driven by hydrophobic interactions. researchgate.netnih.gov The hydrophobic adamantyl moiety is expelled from the aqueous environment and preferentially resides within the nonpolar interior of the cyclodextrin. nih.gov Van der Waals forces between the adamantyl group and the inner walls of the cyclodextrin cavity also contribute significantly to the stability of the complex. nih.gov
Studies have determined that the stoichiometry of the complex formed between this compound and Me-β-CD is 1:1, meaning one molecule of the guest binds with one molecule of the host. nih.govresearchgate.net This 1:1 stoichiometry has been confirmed through methods such as y-reciprocal plots derived from chromatography data and Job's method using NMR spectroscopy. researchgate.net The spatial arrangement involves the adamantyl group being encapsulated within the cyclodextrin cavity. nih.gov The binding is a dynamic and reversible process, allowing for the creation of responsive materials. researchgate.net
The association constants (Ka) for adamantane-β-cyclodextrin interactions are generally high, often in the range of 104 to 105 M-1, indicating a strong and favorable binding interaction. researchgate.netresearchgate.net For instance, a complex stability constant for a polymer-attached adamantane (B196018) group with CD has been reported to be around 5000 M−1. nih.govbeilstein-journals.org
The adamantyl group is considered one of the best guest molecules for the β-cyclodextrin cavity due to its complementary size and shape, as well as its high hydrophobicity. nih.govbeilstein-journals.org This precise geometric fit leads to a high binding affinity and selectivity compared to other guest molecules. researchgate.netsav.sk The rigid, cage-like structure of adamantane maximizes the contact surface area with the interior of the β-CD cavity, enhancing the van der Waals interactions.
Research comparing the complexation of this compound with that of N-tert-butylacrylamide, a monomer with a smaller hydrophobic group, demonstrated the superior binding of the adamantyl moiety. nih.gov The inclusion complex formed with this compound and Me-β-CD is described as "extremely strong," in contrast to the much weaker complex formed with N-tert-butylacrylamide. nih.gov This highlights the critical role of the adamantyl group's structure in achieving strong and selective host-guest interactions. This strong interaction is a cornerstone for building robust supramolecular structures. nih.gov
Interactions with Macrocyclic Hosts (e.g., Calixarenes, Pillararenes)
Beyond cyclodextrins, other macrocyclic hosts like calixarenes and pillararenes have been explored for their interactions with adamantyl-containing compounds. nankai.edu.cnrsc.org
Calixarenes are cyclic oligomers that can also form host-guest complexes. nankai.edu.cn Research has shown that hydrogels can be constructed by copolymerizing acrylamide (B121943), 1-adamantyl acrylamide, and a sulfonated calix acs.orgarene derivative. In this system, the adamantyl group and the sulfonatocalixarene act as binding sites for supramolecular recognition. nankai.edu.cn A calixarene-cyclodextrin dyad has been synthesized and shown to form superstructures with copolymers bearing adamantyl units, where the adamantane moiety is included in the cyclodextrin cavity, acting as an intermolecular linker. nih.govbeilstein-journals.org
Pillararenes , a newer class of macrocyclic hosts, also exhibit host-guest chemistry with various guest molecules. rsc.orgresearchgate.net While specific studies focusing solely on the interaction between this compound and pillararenes are less common, the general principles of host-guest chemistry suggest potential for complexation. Pillar acs.orgarenes have been incorporated into polymers to create materials with tunable properties based on host-guest interactions with appropriate guest molecules. researchgate.netresearchgate.net
Modulation of Supramolecular Architectures through Host-Guest Principles
The specific and reversible nature of host-guest interactions involving the adamantyl group of this compound derivatives and macrocyclic hosts is a powerful tool for controlling the architecture and properties of supramolecular materials. nih.gov
A key application of these host-guest interactions is the development of physically cross-linked polymer networks and hydrogels with tunable rheological properties. acs.orgrsc.org By incorporating this compound into a polymer chain and introducing a complementary host molecule like a cyclodextrin polymer, reversible cross-links can be formed.
When a polymer containing adamantyl side groups is mixed with a polymer containing cyclodextrin side groups in an aqueous solution, the strong and specific interaction between the adamantyl guest and the cyclodextrin host leads to the formation of a three-dimensional network. beilstein-journals.orgresearchgate.net This non-covalent cross-linking results in a significant increase in the viscosity of the solution, potentially leading to the formation of a hydrogel. sav.skacs.org
The viscosity of these systems can be tuned by several factors:
Concentration: Increasing the concentration of the host and guest polymers generally leads to a higher viscosity as more cross-links are formed. acs.org
Host-Guest Ratio: The maximum viscosity is typically observed when the molar ratio of adamantyl groups to cyclodextrin cavities is 1:1, indicating the most efficient cross-linking. researchgate.net
Competitive Guests: The addition of a small molecule guest that can also bind to the cyclodextrin cavity can disrupt the polymer network, leading to a decrease in viscosity. sav.skbeilstein-journals.org This provides a mechanism for creating stimuli-responsive materials.
This approach allows for the creation of "smart" materials whose properties can be dynamically and reversibly controlled, a feature highly desirable in fields like drug delivery and tissue engineering. nih.gov
Table of Research Findings on this compound Host-Guest Interactions
| Host Molecule | Guest Moiety | Key Findings | Research Focus | Citations |
|---|---|---|---|---|
| β-Cyclodextrin (β-CD) | Adamantyl | Strong 1:1 inclusion complex formation. | Supramolecular assembly, hydrogel formation | researchgate.netsav.sk |
| Statistically Methylated-β-cyclodextrin (Me-β-CD) | Adamantyl | Forms a very strong, water-soluble 1:1 inclusion complex. | Solubilization for polymerization, chromatography | nih.govsigmaaldrich.comnih.govresearchgate.net |
| Calix acs.orgarene derivative | Adamantyl | Acts as a binding site in a copolymer network. | Supramolecular hydrogels, molecular recognition | nankai.edu.cn |
| Calixarene-click-Cyclodextrin | Adamantyl-copolymer | Acts as an intermolecular linker, forming superstructures. | pH-dependent supramolecular complexation | nih.govbeilstein-journals.org |
| β-CD Polymers | Adamantyl-copolymers | Forms physical hydrogels with tunable viscosity via non-covalent cross-linking. | Rheology control, smart materials | acs.orgbeilstein-journals.org |
Applications of N 1 Adamantyl Acrylamide Based Materials in Specialized Fields
Advanced Monolithic Stationary Phases in Chromatography
Monolithic stationary phases, characterized by their continuous, macroporous polymer structure, have emerged as a significant alternative to traditional particle-packed columns in separation science. scilit.com The incorporation of N-(1-adamantyl)acrylamide into these monoliths allows for the creation of robust and versatile stationary phases with unique retention capabilities, particularly in the field of capillary electrochromatography (CEC).
Acrylamide-based monoliths have been developed as stable and efficient stationary phases for CEC. nih.gov These columns are typically synthesized in situ within a capillary through the polymerization of a mixture of monomers in an aqueous solvent. nih.gov A typical composition for such a monolith includes a primary monomer, a cross-linker, and a charged monomer to generate the electroosmotic flow (EOF) necessary for CEC. nih.gov
In this context, this compound is introduced as a hydrophobic monomer to control the separation characteristics of the stationary phase. sigmaaldrich.com Due to its low water solubility, it is often complexed with a solubilizing agent like methylated-β-cyclodextrin to facilitate its incorporation into the aqueous polymerization mixture. sigmaaldrich.com The polymerization is a free radical process, creating a rigid, macroporous polymer network covalently bonded to the capillary wall. nih.govsigmaaldrich.com
The key components in the synthesis of these advanced monolithic phases are detailed in the table below.
| Component Role | Chemical Compound | Purpose in Monolith Synthesis |
| Hydrophobic Monomer | This compound | Introduces hydrophobic interaction sites for analyte retention. sigmaaldrich.com |
| Hydrophilic Monomer | Methacrylamide | Provides a hydrophilic component to the polymer backbone. sigmaaldrich.com |
| Cross-linker | Piperazine diacrylamide | Forms the cross-linked, macroporous structure of the monolith. nih.govsigmaaldrich.com |
| Charged Monomer | Vinylsulfonic acid | Incorporates fixed negative charges to produce a stable EOF. nih.govsigmaaldrich.com |
| Solubilizing Agent | Methylated-β-cyclodextrin | Increases the aqueous solubility of this compound. sigmaaldrich.com |
| Porogen | Ammonium (B1175870) sulfate | Controls the pore size of the resulting monolithic structure. nih.gov |
This synthetic approach allows for the reproducible creation of CEC columns with excellent mechanical and chemical stability. nih.gov The pore size of the monolith can be precisely controlled by adjusting the concentration of porogens, such as ammonium sulfate, in the reaction mixture, enabling optimization for different analytical applications. nih.gov
The incorporation of this compound alongside charged and hydrophilic monomers results in a stationary phase with multiple retention capabilities, known as a mixed-mode retention mechanism. sigmaaldrich.com In these systems, analyte separation is not governed by a single type of interaction but by a combination of hydrophobic and electrostatic (ion-exchange) interactions. sigmaaldrich.comnih.gov
The bulky and highly hydrophobic adamantyl group serves as the primary site for reversed-phase interactions, where nonpolar analytes are retained. sigmaaldrich.com Simultaneously, the negatively charged moieties from the vinylsulfonic acid monomer provide sites for electrostatic interactions with charged analytes. sigmaaldrich.com This dual nature allows for the separation of complex mixtures containing compounds with varying polarity and charge. sigmaaldrich.combohrium.com
The degree of hydrophobicity of the stationary phase can be systematically controlled by varying the concentration of this compound in the polymerization mixture. sigmaaldrich.com Research has demonstrated a direct correlation between the mass fraction of this monomer and the hydrophobicity of the resulting monolith. sigmaaldrich.com This relationship is often evaluated by measuring the methylene (B1212753) selectivity of the column using a homologous series of compounds, such as alkylphenones. sigmaaldrich.com An increase in this compound content leads to stronger retention of hydrophobic compounds, confirming its role in modulating the stationary phase's separation characteristics. sigmaaldrich.com
| This compound Concentration | Effect on Stationary Phase Properties | Retention Mechanism Impact |
| Increasing | Increases hydrophobicity of the monolith. sigmaaldrich.com | Enhances reversed-phase retention of nonpolar analytes. sigmaaldrich.com |
| Decreasing | Decreases hydrophobicity of the monolith. | Reduces hydrophobic interactions, potentially increasing the influence of electrostatic interactions. |
This tunability is a key advantage of using this compound, as it allows for the rational design of monolithic columns tailored to specific separation challenges.
Functional Polymer Films and Surface Modification
Copolymers incorporating adamantyl-containing monomers are utilized to create "smart" surfaces that can alter their properties in response to external stimuli. These functional polymer films are often synthesized using surface-initiated polymerization techniques to create advanced coatings with controllable characteristics.
The combination of N-isopropylacrylamide (NIPAAm) with monomers containing the adamantyl group allows for the creation of surfaces with tunable wettability and thermoresponsive behavior. nu.edu.kzresearchgate.net While much of the detailed research in this specific area has focused on the acrylate (B77674) analogue, 1-adamantan-1-ylmethyl acrylate (Ada), the principles are highly relevant to acrylamide-based systems due to the shared functional groups. scienomics.comacs.org Copolymers of NIPAAm and Ada exhibit a Lower Critical Solution Temperature (LCST), a characteristic property of thermoresponsive polymers where they undergo a reversible phase transition from a soluble (hydrophilic) to an insoluble (hydrophobic) state as the temperature increases. researchgate.netnih.gov
The incorporation of the bulky, hydrophobic adamantyl group has a significant impact on the LCST of the copolymer. researchgate.net Studies have shown that as the feed ratio of the adamantyl-containing monomer increases, the LCST of the resulting polymer surface decreases. researchgate.net This allows for precise control over the temperature at which the surface switches its wetting properties.
Effect of Adamantyl Acrylate (Ada) Content on the LCST of Poly(NIPAAm-co-Ada) Surfaces
(Data sourced from a study on the acrylate analogue, poly(N-isopropylacrylamide-co-1-adamantan-1-ylmethyl acrylate)). researchgate.net
This tunability of surface properties is critical for applications in areas like cell culture, where surfaces that can switch from cell-adhesive to cell-repellent with a simple temperature change are highly desirable. researchgate.net
To create well-defined functional polymer films, advanced polymerization techniques such as surface-initiated single electron transfer-living radical polymerization (SET-LRP) are employed. nu.edu.kzacs.org This method allows for the growth of polymer brushes—chains of polymers attached at one end to a substrate—directly from a surface, such as a silicon wafer. researchgate.net
The process involves first modifying the substrate with an initiator layer. The substrate is then immersed in a solution containing the monomers (e.g., N-isopropylacrylamide and an adamantyl-containing acrylamide (B121943) or acrylate), a catalyst system (such as Cu(I)Cl/Me6-TREN), and a solvent. nu.edu.kzscienomics.com This initiates the polymerization from the surface, resulting in a dense layer of polymer brushes that form a uniform coating. researchgate.net
This technique provides excellent control over the thickness and composition of the resulting polymer film. acs.org By varying reaction parameters like monomer concentration and reaction time, the properties of the coating can be precisely engineered. nu.edu.kz These surface-grafted polymer coatings are fundamental to creating the "smart" surfaces discussed previously, enabling applications in biotechnology and materials science. researchgate.netmdpi.com
Photoresist Materials for High-Resolution Lithography
In the semiconductor industry, photolithography is the cornerstone process for manufacturing integrated circuits. drpress.org This process relies on photoresists, materials that change their chemical properties upon exposure to light. Polymers containing adamantyl groups are highly valued in the design of advanced photoresists for deep ultraviolet (DUV) lithography, particularly at wavelengths of 193 nm (ArF). researchgate.net
The bulky, cage-like structure of the adamantyl group provides a key advantage: high etch resistance. During the fabrication process, after the pattern is defined by light, a plasma etching step is used to transfer the pattern to the underlying substrate. The adamantyl-containing polymer resists this etching process more effectively than many linear polymers, ensuring the fidelity of the patterned features. researchgate.net
A novel resist system based on a copolymer of N-(1-adamantyl)vinylsulfonamide and 2-(2-methyl)adamantyl methacrylate (B99206) has been developed for 193 nm lithography. researchgate.net While not a direct acrylamide, the N-(1-adamantyl)vinylsulfonamide component is structurally analogous and demonstrates the utility of the N-adamantyl moiety in this application. This type of polymer exhibits several desirable properties for a photoresist:
High Transparency at 193 nm: To ensure the light penetrates the resist layer to create sharp patterns, the polymer must be highly transparent at the exposure wavelength. researchgate.net
Good Adhesion: The resist must adhere well to the silicon wafer substrate throughout the fabrication process. researchgate.net
Aqueous Base Solubility: For positive-tone resists, the exposed regions must become soluble in an aqueous base developer (a process known as chemical amplification). The acidic nature of the sulfonamide group contributes to this solubility switch. researchgate.net
These polymers are formulated with a photoacid generator (PAG). researchgate.net Upon exposure to 193 nm light, the PAG releases a strong acid. During a subsequent heating step, this acid catalyzes a deprotection reaction, cleaving acid-labile groups (like the adamantyl methacrylate component), which changes the polarity of the polymer and renders it soluble in the developer. This process allows for the creation of high-resolution patterns, with imaging below 0.18 µm demonstrated. researchgate.net The development of such materials is crucial for pushing the limits of miniaturization in electronics. byu.netnih.gov
Applications in 193 nm Lithography
Polymers incorporating this compound are crucial in the field of 193 nm photolithography, a cornerstone of modern semiconductor manufacturing. The 193 nm wavelength, produced by an Argon Fluoride (ArF) excimer laser, is favored for its ability to create extremely small features on silicon wafers, with dimensions under 50 nm. nih.gov In this process, a light-sensitive polymer film, known as a photoresist, is coated onto a substrate. When exposed to the 193 nm light through a patterned mask, the photoresist undergoes chemical changes, allowing for the selective removal of either the exposed or unexposed areas.
The incorporation of the adamantyl group, a bulky, cage-like hydrocarbon structure, into the polymer backbone is a key design strategy for high-performance photoresists. acs.org (Meth)acrylate-based polymers are often used because they exhibit good transparency at the 193 nm wavelength. nih.gov The adamantyl moiety provides several critical advantages that enhance the lithographic performance of these materials.
Key Contributions of the Adamantyl Group in 193 nm Photoresists:
Enhanced Etch Resistance: The high carbon-to-hydrogen ratio of the adamantyl group provides superior resistance to the plasma etching processes used to transfer the pattern from the photoresist to the underlying substrate. google.comgoogle.com
Improved Thermal Stability: The rigid, cage-like structure of adamantane (B196018) increases the glass transition temperature (Tg) of the polymer, preventing pattern deformation during high-temperature processing steps. nih.gov
Controlled Solubility: The significant hydrophobicity of the adamantyl group plays a critical role in controlling the dissolution of the polymer in the aqueous alkaline developer, typically tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.gov This controlled solubility is essential for achieving high-resolution patterns and preventing issues like polymer swelling. nih.gov
Acid-Labile Functionality: In chemically amplified resists, the adamantyl group can be attached to the polymer backbone via an acid-labile ester linkage. Upon exposure to light, a photoacid generator (PAG) releases an acid that cleaves this bond, changing the solubility of the polymer in the exposed regions and enabling pattern formation. researchgate.net
The strategic inclusion of adamantyl-containing monomers, such as this compound, allows for the precise tuning of these properties, leading to the development of photoresists with the high resolution, sensitivity, and process stability required for advanced integrated circuit fabrication. researchgate.net
| Property Imparted by Adamantyl Group | Mechanism | Impact on Lithographic Performance |
|---|---|---|
| High Plasma Etch Resistance | High carbon-to-hydrogen ratio in the bulky, non-aromatic adamantane structure. google.comgoogle.com | Ensures pattern fidelity during transfer to the substrate. |
| Increased Thermal Stability | The rigid, cage-like structure restricts polymer chain mobility, increasing the glass transition temperature (Tg). nih.gov | Prevents pattern collapse or flow during post-exposure baking. |
| Solubility Control | The hydrophobic nature of the adamantyl group counteracts the hydrophilicity of the developer, preventing unwanted dissolution or swelling. nih.gov | Improves pattern resolution and minimizes line-edge roughness. |
| Deprotection Chemistry | Can be used as an acid-labile protecting group that is cleaved during exposure to create a solubility differential. researchgate.net | Forms the basis of chemically amplified resists, enabling high sensitivity. |
Polymer Networks and Hydrogels for Material Science Innovations
Design of Self-Healing Coatings
The development of self-healing materials, which can autonomously repair damage, is a significant goal in materials science. illinois.edu Polymers based on this compound have potential applications in this area due to the unique properties of the adamantyl group. Self-healing mechanisms in polymers are often based on reversible crosslinks, which can be either dynamic covalent bonds or non-covalent interactions like hydrogen bonds, ionic interactions, or hydrophobic associations. nih.gov
The incorporation of this compound into a polymer network can introduce strong physical crosslinking points through supramolecular interactions. The bulky and highly hydrophobic adamantyl groups can aggregate in aqueous environments or within a polymer matrix to form robust, reversible physical crosslinks. When the material is damaged (e.g., scratched or cut), these physical bonds can break and then reform upon contact, restoring the material's integrity.
This approach is particularly relevant for copolymers of acrylamide and acrylic acid, where self-healing properties are often achieved through the introduction of reversible bonds. mdpi.comnih.gov The flexibility of the poly(n-butyl acrylate) backbone, for example, combined with functional groups capable of forming reversible interactions, has been shown to produce effective self-healing elastomers. nih.gov By analogy, copolymerizing this compound with flexible monomers could yield tough, self-healing materials where the adamantyl groups act as strong, reversible physical junctions.
| Self-Healing Mechanism | Role of this compound | Potential Advantage |
|---|---|---|
| Supramolecular Chemistry (Non-covalent) | Provides strong hydrophobic interactions, leading to physical crosslinking. | Enables autonomous, room-temperature healing without external stimuli. |
| Host-Guest Interactions | The adamantyl group can act as a "host" for specific "guest" molecules (e.g., cyclodextrin), forming reversible crosslinks. | Highly specific and tunable interaction strength for controlled healing. |
| Mechanical Hysteresis | The temporary nature of hydrophobic associations allows for energy dissipation under stress, preventing catastrophic failure. itu.edu.tr | Improved toughness and damage resistance in the material. |
Fabrication of Fluorescence-Tunable Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com Smart hydrogels that respond to external stimuli, such as temperature, pH, or specific molecules, are of great interest for applications in sensing, drug delivery, and flexible electronics. nih.gov Fluorescence-tunable hydrogels are a class of smart materials where the fluorescence properties change in response to these stimuli.
While direct examples of this compound in this specific application are emerging, its properties make it a promising candidate for designing such materials. The fluorescence of a hydrogel system can be tuned by altering the microenvironment of embedded fluorophores. The hydrophobic adamantyl groups can create hydrophobic pockets within the hydrophilic hydrogel network. These pockets can influence the emission intensity and wavelength of nearby fluorescent molecules.
For instance, a hydrogel could be designed by copolymerizing this compound with a monomer like N-isopropylacrylamide (NIPAm), which is known for its temperature-responsive behavior. researchgate.net The resulting hydrogel would exhibit a phase transition at a specific temperature. This structural change would alter the hydrophobic microdomains created by the adamantyl groups, thereby modulating the fluorescence of an incorporated dye. Furthermore, the adamantyl group's ability to participate in host-guest chemistry provides another pathway for creating fluorescent sensors, where the binding of a target analyte to the adamantyl-cyclodextrin complex could trigger a fluorescent response.
| Stimulus | Potential Mechanism in Adamantyl-Containing Hydrogel | Resulting Change |
|---|---|---|
| Temperature | Combined with a thermo-responsive monomer (e.g., NIPAm), temperature changes would alter the hydration state and size of hydrophobic domains. researchgate.net | Modulation of fluorescence intensity or wavelength (color shift). |
| Guest Molecules | Competitive binding of an analyte to an adamantyl-cyclodextrin host-guest complex, displacing a fluorescent reporter molecule. | "Turn-on" or "turn-off" fluorescence signal for sensing applications. |
| pH | Copolymerization with pH-responsive monomers (e.g., acrylic acid) would cause the hydrogel to swell or shrink with pH changes, altering the fluorophore microenvironment. nih.gov | pH-dependent fluorescence intensity. |
Role as a Key Building Block in the Development of Advanced Materials
This compound serves as a key building block for a wide range of advanced materials due to the unique combination of properties conferred by the adamantyl group. boropharm.com As a monomer, it can be polymerized or copolymerized to create polymers with tailored characteristics. The primary function of incorporating this monomer is to introduce rigidity, hydrophobicity, and thermal stability into the final material. boropharm.com
The utility of this compound extends beyond the specific applications already discussed. Its ability to improve the mechanical and thermal properties of polymers makes it valuable in the formulation of specialty resins and high-performance plastics. In biomedical research, the hydrophobicity and rigidity of the adamantyl group can be used to control the mechanical properties of hydrogels for tissue engineering or to create hydrophobic domains in polymer assemblies for drug delivery applications. boropharm.comresearchgate.net
The versatility of the acrylamide functional group allows it to be easily incorporated into polymer chains using standard polymerization techniques. wikipedia.orgacs.org By strategically combining this compound with other monomers, materials scientists can fine-tune the properties of the resulting copolymers to meet the demands of various high-tech applications. For example, its inclusion in block copolymers can influence their self-assembly behavior in solution, leading to the formation of novel nanostructures. mdpi.com
| Property Conferred by Monomer | Underlying Structural Feature | Resulting Application Area |
|---|---|---|
| Rigidity & Hardness | Bulky, three-dimensional cage structure of adamantane. | Specialty resins, hard coatings, mechanically robust materials. |
| Thermal Stability | High melting point and rigid structure of the adamantyl moiety. | High-temperature polymers, photoresists for semiconductor processing. nih.gov |
| Hydrophobicity | Alicyclic hydrocarbon structure. | Materials with controlled water absorption, self-healing polymers, drug delivery systems. boropharm.com |
| Etch Resistance | High carbon density. | Photoresists for microfabrication. google.comgoogle.com |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure and properties of molecules.
Electronic Structure and Molecular Reactivity Studies
DFT calculations are instrumental in elucidating the electronic structure of N-(1-adamantyl)acrylamide, which in turn governs its molecular reactivity. The bulky, electron-donating adamantyl group attached to the nitrogen atom is expected to influence the electron density distribution across the acrylamide (B121943) backbone. This substitution can affect the reactivity of the vinyl group, which is a key site for polymerization and Michael addition reactions.
Studies on other N-substituted acrylamides have shown that the nature of the substituent on the nitrogen atom can modulate the electronic properties of the molecule. For instance, DFT calculations on N-cyclohexylmethacrylamide have been used to investigate its molecular geometry, vibrational frequencies, and atomic charges. nih.gov Similar calculations for this compound would likely reveal a significant charge distribution on the amide and vinyl groups, influenced by the steric and electronic effects of the adamantyl moiety. The reactivity of acrylamides is often linked to their electrophilicity, which can be quantified using DFT-calculated parameters.
Table 1: Predicted Effects of the Adamantyl Group on the Electronic Properties of the Acrylamide Moiety
| Property | Expected Influence of the Adamantyl Group | Rationale |
|---|---|---|
| Electron Density on Amide Nitrogen | Increased | The adamantyl group is weakly electron-donating. |
| Electrophilicity of the β-carbon | Potentially decreased | Increased electron density from the adamantyl group may reduce the partial positive charge on the β-carbon of the vinyl group. |
| Reactivity in Michael Additions | May be sterically hindered | The bulky adamantyl group can physically block the approach of nucleophiles to the reactive sites. |
Prediction of Spectroscopic Parameters
DFT methods are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. Theoretical calculations can provide vibrational frequencies corresponding to infrared (IR) and Raman spectra. For N-cyclohexylmethacrylamide, DFT calculations have shown good agreement between calculated and experimental vibrational frequencies. nih.gov A similar approach for this compound would help assign the characteristic vibrational modes, such as the C=O stretch of the amide, the N-H bend, and the C=C stretch of the vinyl group.
Furthermore, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical predictions of ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure. For adamantane (B196018) derivatives, the chemical shifts of the adamantyl cage protons and carbons are characteristic and can be accurately predicted.
Monte Carlo Simulations for Adsorption Phenomena
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, MC simulations could be employed to study its adsorption behavior on various surfaces. The bulky and lipophilic adamantyl group is expected to play a significant role in the adsorption process.
MC simulations have been used to investigate the adsorption of various organic molecules on surfaces. researchgate.netsemanticscholar.org For this compound, these simulations could predict how the molecule orients itself on a given substrate, the energy of adsorption, and the formation of self-assembled monolayers. The interplay between the hydrophilic acrylamide portion and the hydrophobic adamantyl group would likely lead to interesting adsorption behaviors, particularly at interfaces.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its conformational landscape and its interactions with solvent molecules or other species. nih.gov
The rotational barrier around the C-N amide bond and the conformational flexibility of the adamantyl group relative to the acrylamide plane are key aspects that can be investigated. MD simulations on adamantane-carbohydrazide derivatives have been used to study their stability and interactions. nih.gov A similar study on this compound would reveal the preferred conformations in different environments and the dynamics of intermolecular interactions, such as hydrogen bonding involving the amide group.
In a solvent, MD simulations can provide insights into the solvation structure around the molecule, highlighting how water or other solvent molecules arrange themselves around the hydrophobic adamantyl group and the more polar acrylamide moiety.
Frontier Molecular Orbital Analysis and Electrostatic Potential Mapping
Frontier Molecular Orbital (FMO) analysis and electrostatic potential (ESP) mapping are crucial computational tools for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For acrylamide and its derivatives, the LUMO is typically localized on the C=C double bond, making it susceptible to nucleophilic attack. The HOMO is often associated with the lone pair of electrons on the oxygen or nitrogen atoms. The presence of the adamantyl group is expected to raise the energy of the HOMO due to its electron-donating nature, which could, in turn, affect the HOMO-LUMO gap and the molecule's reactivity.
The ESP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide proton and the β-carbon of the vinyl group.
Table 2: Predicted Frontier Molecular Orbital and Electrostatic Potential Characteristics of this compound
| Feature | Predicted Characteristics | Implication for Reactivity |
|---|---|---|
| HOMO | Likely localized on the amide group and potentially the C=C bond. | Site for electrophilic attack and oxidation. |
| LUMO | Primarily localized on the vinyl group's π* orbital. | Site for nucleophilic attack (e.g., Michael addition). |
| HOMO-LUMO Gap | Expected to be relatively large, indicating good kinetic stability. | A significant energy input is required for electronic excitation. |
| ESP Map | Negative potential around the carbonyl oxygen; positive potential on the amide proton and β-carbon. | Predicts sites for hydrogen bonding and nucleophilic/electrophilic interactions. |
Future Perspectives and Emerging Research Directions
Design and Synthesis of Next-Generation N-(1-adamantyl)acrylamide Derivatives
The future of this compound-based materials lies in the strategic design and synthesis of next-generation derivatives. Research is moving beyond the homopolymer to create monomers with enhanced functionality, enabling the development of polymers with precisely tailored properties.
Key research thrusts include:
Functionalization of the Adamantane (B196018) Moiety: The adamantane cage itself offers several positions for chemical modification. Future synthetic strategies will likely focus on introducing additional functional groups onto the adamantane skeleton. nih.gov For example, adding hydroxyl, carboxyl, or amino groups could radically alter the monomer's solubility, reactivity, and ability to coordinate with metal ions or participate in specific biological interactions. This approach allows for the creation of multifunctional monomers where the adamantyl group provides steric bulk and thermal stability, while the new functional groups introduce specific chemical or biological activity. mdpi.com
Modification of the Acrylamide (B121943) Group: While the acrylamide group provides the polymerizable handle, modifications to its structure can influence polymerization kinetics and the properties of the resulting polymer. Research into related acrylamide derivatives has shown that substituting the N-hydrogen can improve solubility and cell permeability in certain contexts. nih.gov This suggests a potential avenue for creating N-substituted adamantyl acrylamide derivatives with enhanced processability or biocompatibility.
Synthesis of Multi-Head Monomers: Another emerging direction is the design of monomers incorporating multiple adamantyl or acrylamide units. For instance, biadamantane-based structures could be used to create highly rigid crosslinkers or polymers with exceptionally high glass transition temperatures (Tg). usm.eduresearchgate.net
These synthetic explorations will expand the library of available adamantyl-based monomers, providing a versatile toolkit for materials scientists to create polymers with unprecedented control over their final properties.
Integration into Multi-responsive and Adaptive Polymer Systems
A major frontier in polymer science is the development of "smart" materials that can respond to external stimuli. The adamantyl group is not merely a passive bulky substituent; its strong and specific non-covalent interaction with host molecules like cyclodextrins makes it an ideal component for creating multi-responsive and adaptive polymer systems.
Host-Guest Chemistry for Self-Healing Materials: The reversible nature of the adamantane-cyclodextrin inclusion complex is a powerful tool for designing self-healing materials. researchgate.netacs.orgprinceton.edu Future research will focus on integrating this compound into polymer networks crosslinked via these host-guest interactions. When the material is damaged, the reversible bonds can break and reform, enabling the material to autonomously repair itself. researchgate.net The development of bulk polymerization methods for these systems will be crucial for practical applications like self-healing coatings. researchgate.netacs.org
Copolymers with Stimuli-Responsive Monomers: Copolymerizing this compound with well-known stimuli-responsive monomers, such as N-isopropylacrylamide (NIPAAm), is a promising strategy for creating materials that respond to multiple triggers. rsc.orgnih.gov The adamantyl group can significantly influence the thermoresponsive behavior of PNIPAAm, modulating its lower critical solution temperature (LCST) and improving the mechanical properties of the resulting hydrogels. researchgate.net Research is expected to explore a wider range of comonomers that respond to stimuli like pH, light, or specific biomolecules, leading to sophisticated, multi-responsive systems. nih.govacs.org For example, copolymerizing with pH-responsive acrylic acid can create hydrogels that swell or collapse in response to both temperature and pH changes. nih.govmdpi.commdpi.com
The table below summarizes the potential effects of incorporating this compound (AdAAm) into different stimuli-responsive polymer systems.
| Stimuli-Responsive System | Comonomer Example | Role of AdAAm | Potential Application |
| Thermo-responsive | N-isopropylacrylamide (NIPAAm) | Modulates LCST, enhances mechanical strength | Smart hydrogels, drug delivery, tissue engineering |
| pH-responsive | Acrylic Acid (AA) | Provides hydrophobicity, improves thermal stability | pH-triggered release systems, sensors |
| Photo-responsive | Azobenzene-containing monomer | Steric control over photo-isomerization | Light-controlled actuators, smart surfaces |
| Supramolecular (Host-Guest) | Cyclodextrin-acrylamide | Acts as a robust guest for dynamic crosslinking | Self-healing materials, injectable hydrogels |
Exploration of New Application Domains in Advanced Material Engineering
The unique combination of properties imparted by the adamantyl group—including thermal stability, rigidity, and hydrophobicity—opens up new application domains beyond traditional polymer science. usm.edu
Biomedical Engineering: The biocompatibility and unique interaction capabilities of adamantane make it a prime candidate for advanced biomedical applications. Adamantane-containing polymers are being explored for gene therapy and as platforms for drug delivery. rsc.orgmdpi.comresearchgate.net Future work could focus on using poly(this compound) to create stable, core-shell micelles for encapsulating therapeutic agents or as a component in biodegradable networks for tissue engineering scaffolds. mdpi.com The host-guest chemistry with cyclodextrin (B1172386) can be leveraged for targeted drug delivery systems that release their payload in response to specific biological cues. mdpi.com
High-Performance Coatings and Films: The rigidity and thermal stability of adamantane-containing polymers make them suitable for high-performance coatings. usm.edu Research into adamantyl methacrylates has shown that their incorporation leads to materials with higher transparency, lower water absorption, and lower dielectric constants compared to conventional polymers like PMMA. researchgate.net These properties are highly desirable for applications in microelectronics and optical devices. Future efforts will likely focus on leveraging these benefits in acrylamide-based systems for protective coatings, dielectric layers, and advanced optical films.
Advanced Lubricants: The cage-like structure of adamantane has potential uses in lubrication. Polymer brushes grafted onto surfaces, such as titanium alloys for artificial joints, can form hydrated layers that provide excellent lubrication. mdpi.com Incorporating the bulky and hydrophobic this compound into such polymer brushes could enhance their durability and wear resistance.
Development of Integrated Experimental and Computational Methodologies for Material Design
To accelerate the discovery of new materials based on this compound, future research will increasingly rely on the integration of experimental synthesis with computational modeling. nasa.gov
Predictive Modeling of Polymer Properties: Computational chemistry techniques, such as molecular dynamics (MD) and quantum chemistry, can predict the properties of polymers based on their molecular structure. nasa.govanl.gov MD simulations can be used to understand the conformational behavior of poly(this compound) chains, their interactions with solvents, and their aggregation behavior. nih.govmdpi.comyoutube.com These simulations can provide atomic-level insights that are difficult to obtain experimentally, helping to explain, for example, how the incorporation of adamantyl groups affects the chain mobility and, consequently, the material's glass transition temperature. anl.gov
In Silico Design of Novel Derivatives: Before undertaking complex and time-consuming synthesis, computational tools can be used to design and screen virtual libraries of this compound derivatives. tue.nl By calculating key properties of these virtual molecules, researchers can identify the most promising candidates for synthesis. For example, quantitative structure-property relationship (QSPR) models can be developed to correlate specific structural features (e.g., the type and position of a functional group on the adamantane ring) with macroscopic properties like thermal stability or solubility. acs.org This integrated approach can significantly streamline the material design process, making the search for new high-performance materials more efficient and targeted. mdpi.com
By combining predictive modeling with targeted experimental validation, the development cycle for next-generation materials derived from this compound can be substantially shortened, unlocking their full potential in a wide range of advanced engineering applications.
Q & A
Q. What are the optimal synthetic routes for N-(1-adamantyl)acrylamide, and how can purity be maximized?
this compound is typically synthesized via nucleophilic substitution between acryloyl chloride and 1-adamantylamine. Key parameters include:
- Reaction conditions : Use anhydrous solvents (e.g., tetrahydrofuran) under inert gas (N₂/Ar) to prevent hydrolysis .
- Temperature control : Maintain 0–5°C during amine addition to avoid side reactions (e.g., oligomerization) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Monitor by TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. How does the adamantyl group influence the compound’s reactivity in polymer synthesis?
The bulky, rigid adamantyl moiety enhances steric hindrance, slowing radical polymerization kinetics but improving thermal stability (Tg > 150°C). Use azobisisobutyronitrile (AIBN) at 70°C for controlled radical polymerization .
Advanced Research Questions
Q. What experimental strategies mitigate cytotoxicity in biomedical applications of this compound-based polymers?
- Functionalization : Introduce hydrophilic co-monomers (e.g., polyethylene glycol acrylates) to reduce nonspecific cellular interactions .
- Cytotoxicity assays : Measure IC₅₀ in HeLa cells (MTT assay). For this compound derivatives, IC₅₀ values >1 mM suggest low acute toxicity .
- Mechanistic studies : Investigate Michael addition with glutathione (GSH) via LC-MS to quantify adduct formation .
Q. How can computational modeling predict the reactivity of this compound in radical reactions?
- Global reactivity descriptors : Calculate electrophilicity index (ω) and Fukui functions (f⁺) using DFT (e.g., B3LYP/6-31G*). High ω values (>2 eV) indicate susceptibility to nucleophilic attack .
- Radical stability : Assess bond dissociation energies (BDEs) of the acrylamide double bond; lower BDEs correlate with faster polymerization .
Q. What are the challenges in quantifying trace this compound in complex matrices (e.g., biological samples)?
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Limit of detection (LOD) <10 ng/mL .
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery (>85%) .
Q. How do structural modifications of the adamantyl group affect polymer properties?
- Substituent position : 1-adamantyl vs. 2-adamantyl alters crystallinity. 1-substitution yields amorphous polymers with higher solubility .
- Co-monomer selection : Copolymerization with N-isopropylacrylamide enhances thermoresponsiveness (LCST ~32°C) .
Experimental Design & Data Analysis
Q. How should researchers address contradictory data on this compound’s oxidative stress induction?
- Controlled assays : Compare ROS levels (DCFH-DA probe) in primary vs. cancer cells. Primary cells may show higher sensitivity due to lower GSH reserves .
- Metabolite profiling : Use untargeted metabolomics (UHPLC-QTOF) to identify pathway-specific disruptions (e.g., glutathione metabolism) .
Q. What statistical methods validate reproducibility in polymerization studies?
Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
